REACTION_SMILES
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[F:12][c:13]1[c:14]([C:15]#[N:16])[c:17]([F:21])[cH:18][cH:19][cH:20]1.[H-:1].[I:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][OH:9])[cH:10][cH:11]1.[Na+:2].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:22]>>[I:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][O:9][c:17]2[c:14]([C:15]#[N:16])[c:13]([F:12])[cH:20][cH:19][cH:18]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(F)cccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1c(F)cccc1OCc1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |